molecular formula C11H11NO4S B13111711 Oxazol-5-ylmethyl4-methylbenzenesulfonate

Oxazol-5-ylmethyl4-methylbenzenesulfonate

Cat. No.: B13111711
M. Wt: 253.28 g/mol
InChI Key: YLTYCFIUYYSIOQ-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethyl4-methylbenzenesulfonate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazol-5-ylmethyl4-methylbenzenesulfonate typically involves the reaction of oxazole derivatives with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oxazol-5-ylmethyl4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxazol-5-ylmethyl4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the biological context .

Comparison with Similar Compounds

Uniqueness: Oxazol-5-ylmethyl4-methylbenzenesulfonate is unique due to its combination of the oxazole ring and the 4-methylbenzenesulfonate group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

1,3-oxazol-5-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H11NO4S/c1-9-2-4-11(5-3-9)17(13,14)16-7-10-6-12-8-15-10/h2-6,8H,7H2,1H3

InChI Key

YLTYCFIUYYSIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CN=CO2

Origin of Product

United States

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